5-chloro-N-[2-(4-fluorophenoxy)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Overview
Description
“5-chloro-N-[2-(4-fluorophenoxy)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide” is a synthetic organic compound that belongs to the class of nicotinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-N-[2-(4-fluorophenoxy)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide” typically involves multiple steps, including:
Formation of the nicotinamide core: This can be achieved through the reaction of a suitable pyridine derivative with an amine.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the fluorophenoxyethyl group: This step may involve nucleophilic substitution reactions.
Incorporation of the tetrahydropyran-4-yloxy group: This can be done through etherification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the pyridine ring or the side chains.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can be used as an intermediate in the synthesis of other complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme inhibition: Potential use as an inhibitor of specific enzymes.
Receptor binding studies: Investigation of its binding affinity to various biological receptors.
Medicine
Drug development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.
Industry
Material science: Use in the development of new materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of “5-chloro-N-[2-(4-fluorophenoxy)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide” would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibition or activation of enzymatic activity.
Interaction with receptors: Modulation of receptor signaling pathways.
Cellular pathways: Influence on cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide derivatives: Compounds with similar nicotinamide cores but different substituents.
Fluorophenoxy compounds: Molecules containing the fluorophenoxy group.
Chlorinated compounds: Chemicals with chloro substituents.
Uniqueness
“5-chloro-N-[2-(4-fluorophenoxy)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-N-[2-(4-fluorophenoxy)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O4/c20-17-11-13(12-23-19(17)27-16-5-8-25-9-6-16)18(24)22-7-10-26-15-3-1-14(21)2-4-15/h1-4,11-12,16H,5-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAMIASTTBAVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NCCOC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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